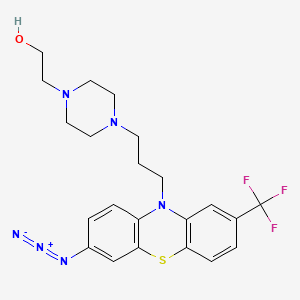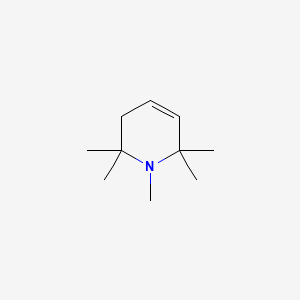
Dropempine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dropempine: is a synthetic compound that belongs to the class of catecholamines It is structurally similar to dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems
Preparation Methods
Synthetic Routes and Reaction Conditions: Dropempine can be synthesized through the oxidative self-polymerization of dopamine. This process involves the use of weak alkaline solutions and the presence of oxygen to facilitate the polymerization reaction . The reaction conditions typically include a pH range of 8.5 to 9.5 and a temperature of around 25°C to 30°C .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where dopamine is subjected to controlled oxidative polymerization. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Dropempine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are highly reactive intermediates.
Reduction: Reduction of this compound can lead to the formation of catechol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechol derivatives.
Substitution: Various substituted catecholamines.
Scientific Research Applications
Dropempine has a wide range of scientific research applications, including:
Mechanism of Action
Dropempine exerts its effects by interacting with dopamine receptors in the brain. It binds to these receptors and modulates the release of neurotransmitters, thereby influencing various physiological processes such as motor control, motivation, and reward . The molecular targets of this compound include the D1, D2, D3, D4, and D5 dopamine receptors . The pathways involved in its mechanism of action include the dopaminergic signaling pathways, which play a crucial role in regulating mood, behavior, and cognitive functions .
Comparison with Similar Compounds
Dopamine: A neurotransmitter that plays a key role in the brain’s reward system.
Norepinephrine: A neurotransmitter involved in the body’s fight-or-flight response.
Uniqueness of Dropempine: this compound is unique due to its ability to undergo oxidative self-polymerization, leading to the formation of polydopamine. This property makes it highly versatile for applications in materials science and biomedical engineering . Additionally, its strong adhesion properties and biocompatibility set it apart from other catecholamines .
Properties
CAS No. |
34703-49-6 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1,2,2,6,6-pentamethyl-3H-pyridine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-7H,8H2,1-5H3 |
InChI Key |
IBMCQJYLPXUOKM-UHFFFAOYSA-N |
SMILES |
CC1(CC=CC(N1C)(C)C)C |
Canonical SMILES |
CC1(CC=CC(N1C)(C)C)C |
Key on ui other cas no. |
34703-49-6 |
Synonyms |
Abdoman (drug) dehydropempidine1,2,3,6-tetrahydro-1,2,2,6,6,-pentamethylpyridine dropempine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



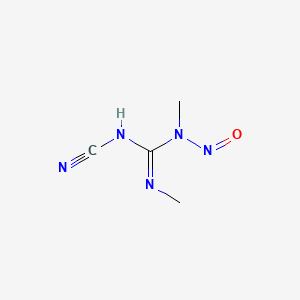
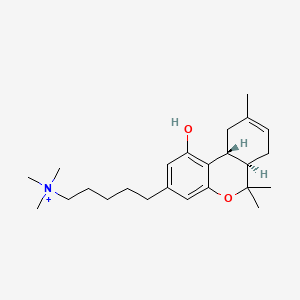
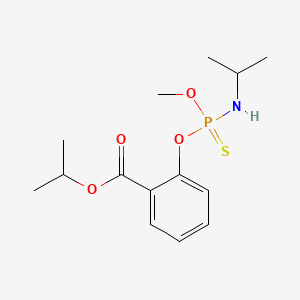

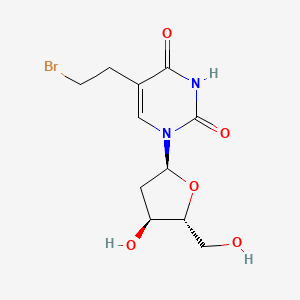
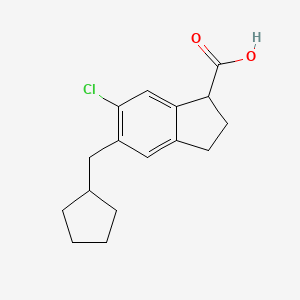

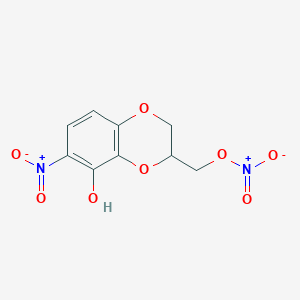
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,11-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.5]undeca-1(6),2,4-triene](/img/structure/B1211284.png)
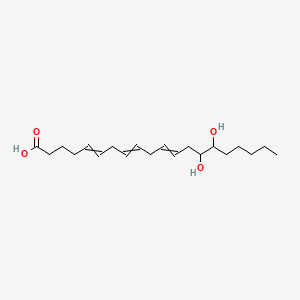

![3-Oxo-3-[(1-phenyl-3-sulfanylpropan-2-yl)amino]propanoic acid](/img/structure/B1211290.png)
